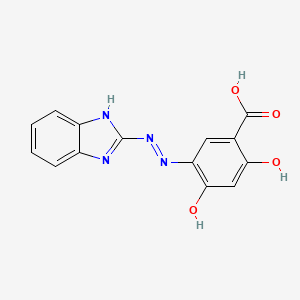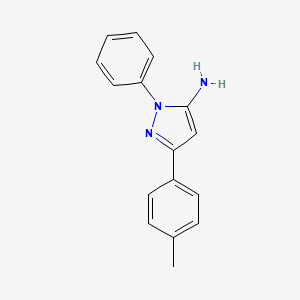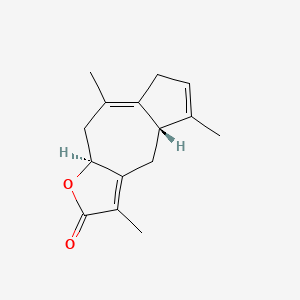
Podoandin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podoandin is a novel sesquiterpene lactone that has been isolated from the leaves of Podocarpus andina . It exhibits moderate molluscicidal activity as well as other biological activities . It is also known to possess antidepressant and antineurodegenerative activities .
Synthesis Analysis
The synthesis of Podoandin involves isolation from the leaves of Podocarpus andina . Its structure has been established by means of spectroscopic data and confirmed by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Podoandin has been determined through spectroscopic data and confirmed by X-ray diffraction analysis .properties
CAS RN |
142279-47-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(3aS,8aS)-1,5,8-trimethyl-4,6,8a,9-tetrahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,12,14H,5-7H2,1-3H3/t12-,14-/m0/s1 |
InChI Key |
KQBRXXMGSZOJLH-JSGCOSHPSA-N |
Isomeric SMILES |
CC1=C2CC=C([C@@H]2CC3=C(C(=O)O[C@H]3C1)C)C |
SMILES |
CC1=C2CC=C(C2CC3=C(C(=O)OC3C1)C)C |
Canonical SMILES |
CC1=C2CC=C(C2CC3=C(C(=O)OC3C1)C)C |
Other CAS RN |
142279-47-8 |
synonyms |
5H,8H-guaia-1(10),3,7(11)-trien-8,12-olide podoandin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



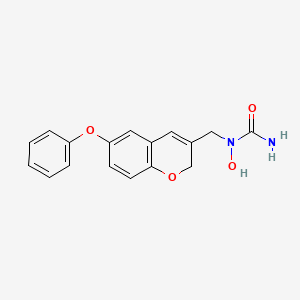
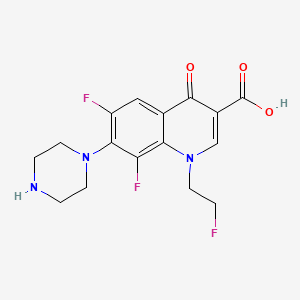
![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/structure/B1215376.png)
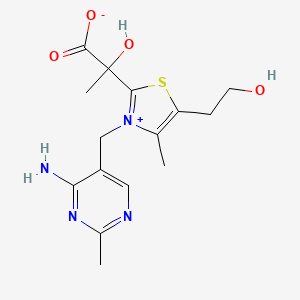
![4-[4-cyanophenyl(1H-1-imidazolyl)methyl]benzonitrile](/img/structure/B1215379.png)

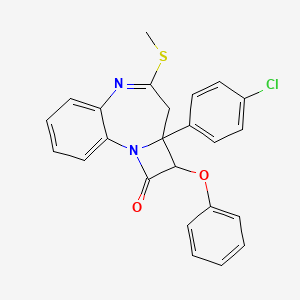
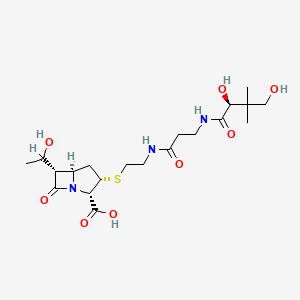
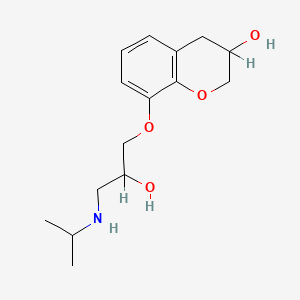

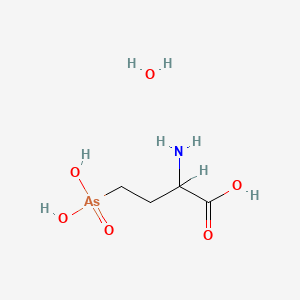
![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)
